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Compound of Interest

Compound Name:
4-amino-N-(1H-pyrazol-4-

yl)butanamide

Cat. No.: B13158409

Get Quote

Executive Summary & Compound Identity
EVT-13292540 is a specific chemical entity often utilized as a building block or reference

standard in the development of pyrazole-based kinase inhibitors and P2X7 receptor

antagonists. Its structural core—a GABAergic chain linked to a pyrazole ring via an amide bond

—presents a distinct mass spectrometric signature useful for purity analysis, metabolic stability

tracking, and library validation.
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Property Details

Chemical Name 4-amino-N-(1H-pyrazol-4-yl)butanamide

Common ID EVT-13292540

Molecular Formula C₇H₁₂N₄O

Monoisotopic Mass 168.1011 Da

Precursor Ion [M+H]⁺ 169.11 Da

Primary Application
Intermediate for P2X7 antagonists; Kinase

inhibitor scaffold

LC-MS Methodology & Profiling
To accurately characterize EVT-13292540, a standardized LC-MS/MS protocol is required. The

polarity of the primary amine and the pyrazole ring necessitates a method capable of retaining

polar basic compounds.

Experimental Protocol
Stationary Phase: C18 Polar-Embedded Column (e.g., Waters Atlantis T3 or Phenomenex

Synergi Hydro-RP), 2.1 x 100 mm, 1.7 µm.

Rationale: Standard C18 columns may result in poor retention and peak tailing for this

highly polar, basic amine. Polar-embedded phases improve peak shape and retention.

Mobile Phase A: Water + 0.1% Formic Acid (FA).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 0-2 min (2% B), 2-8 min (2% → 40% B), 8-10 min (95% B).

Note: The compound is expected to elute early (low logP ~ -1.3).

Ionization Source: Electrospray Ionization (ESI), Positive Mode.
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Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and backbone

fragments.

Fragmentation Analysis (MS/MS)
The fragmentation of EVT-13292540 follows a predictable pathway governed by charge

localization on the basic nitrogens (primary amine and pyrazole) and the lability of the amide

bond.

Key Diagnostic Ions

m/z (Exp.) Ion Type
Fragment Structure
/ Identity

Mechanism

169.1 [M+H]⁺ Parent Ion
Protonation of primary

amine or pyrazole N.

152.1 [M+H-NH₃]⁺
Neutral Loss of

Ammonia

Loss of terminal NH₃

from the butyl chain.

Common in primary

amines.

86.1 [R-CO]⁺
Acylium Ion (GABA

fragment)

Cleavage of the amide

bond. Charge remains

on the butyryl chain

(H₂N-(CH₂)₃-CO⁺).

84.0 [R'-NH₃]⁺ Aminopyrazole Ion

Amide hydrolysis

product. Protonated 4-

aminopyrazole (H₂N-

Pz-H⁺).

69.1 [C₄H₅O]⁺
Cyclized Lactam /

Alkene

Secondary

fragmentation of the

m/z 86 ion (Loss of

NH₃ from acylium).

Comparative Analysis: EVT-13292540 vs. Isomers
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A critical challenge in analyzing this scaffold is distinguishing it from its structural isomer, 4-(4-

amino-1H-pyrazol-1-yl)butanamide, where the alkyl chain is attached to the pyrazole nitrogen

rather than the exocyclic amide.

Feature EVT-13292540 (Target) Isomer (N-Alkyl Linkage)

Linkage Amide (C=O)-NH-Pz Alkyl -N-Pz

Frag. Behavior
Prominent m/z 86 (Acylium

cleavage).

Minimal m/z 86. No amide

bond to cleave easily.

Stability
Labile amide bond (CID

sensitive).

Stable N-C bond (Requires

higher CE).

Retention
Slightly more polar (Earlier

elution).

Slightly less polar (Later

elution).

Analyst Note: If you observe a dominant peak at m/z 86, you have confirmed the amide linkage

of EVT-13292540. If the spectrum is dominated by non-specific alkyl losses without the acylium

ion, suspect the isomer.

Structural & Signaling Context
EVT-13292540 is not just a random chemical; it represents a strategic pharmacophore. The

Pyrazole-Amide motif is a "privileged structure" in drug discovery, serving as a hinge-binder in

kinase inhibitors and a key interaction point in P2X7 receptor antagonists.

Fragmentation Pathway Diagram
The following diagram illustrates the mass spectrometric dissociation of EVT-13292540.
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Precursor Ion
[M+H]+ = 169.1

(4-amino-N-(pyrazol-4-yl)butanamide)

Neutral Loss: NH3
[M+H-17]+
m/z 152.1

- NH3 (17 Da)

Amide Bond Cleavage

CID Fragmentation

Acylium Ion
[H2N-(CH2)3-CO]+

m/z 86.1

Charge on Acyl

Aminopyrazole
[H2N-Pz-H]+

m/z 84.0

Charge on Pyrazole

Secondary Loss
[C4H5O]+
m/z 69.1

- NH3

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway of EVT-13292540 showing primary amide

cleavage and neutral ammonia loss.

Biological Context: P2X7 Antagonism
This scaffold is relevant to the P2X7 receptor signaling pathway, a key target for anti-

inflammatory drugs (e.g., Rheumatoid Arthritis).[1][2][3] The diagram below places EVT-

13292540 within this development logic.

EVT-13292540
(Scaffold/Intermediate)

Chemical Synthesis
(Amide Coupling)

Precursor for P2X7 Antagonist
(e.g., EVT-401 Analog)

P2X7 Receptor
(Macrophage Surface)

Blocks ATP Binding Inhibition of
IL-1β Release

Downstream Signal
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Caption: Role of EVT-13292540 as a chemical scaffold in the synthesis of P2X7 receptor

antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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